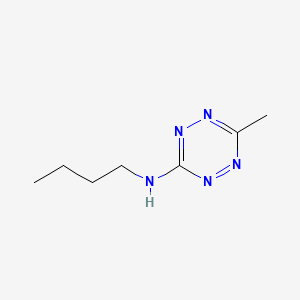
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C7H13N5. It belongs to the class of tetrazines, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 3-bromo-6-methyl-1,2,4,5-tetrazine with n-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where the butyl or methyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazines .
Scientific Research Applications
N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in bioorthogonal chemistry, the compound reacts with isonitriles to release protected molecules. This reaction is facilitated by the unique structure of the tetrazine ring, which undergoes a rapid and near-quantitative deprotection under mild conditions .
Comparison with Similar Compounds
3-Bromo-6-methyl-1,2,4,5-tetrazine: A precursor in the synthesis of N-Butyl-6-methyl-1,2,4,5-tetrazin-3-amine.
Methyltetrazine-amine hydrochloride: Another tetrazine derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo bioorthogonal reactions under mild conditions makes it particularly valuable in chemical biology and drug delivery applications .
Properties
CAS No. |
78113-99-2 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-butyl-6-methyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C7H13N5/c1-3-4-5-8-7-11-9-6(2)10-12-7/h3-5H2,1-2H3,(H,8,11,12) |
InChI Key |
BXWNNBXIVRFTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=C(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















